2-Ethyl-6-fluorocyclohexan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13FO |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-ethyl-6-fluorocyclohexan-1-one |
InChI |
InChI=1S/C8H13FO/c1-2-6-4-3-5-7(9)8(6)10/h6-7H,2-5H2,1H3 |
InChI Key |
ZSDFYZLNCSPVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1=O)F |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Elucidation of Fluorinated Cyclohexanones
Conformational Preferences and Dynamics of the Cyclohexanone (B45756) Ring System
The cyclohexanone ring typically adopts a chair conformation to minimize torsional and steric strain. However, the presence of substituents at the 2- and 6-positions, as in 2-Ethyl-6-fluorocyclohexan-1-one, introduces complexities to this conformational landscape. The substituents can occupy either axial or equatorial positions, leading to different stereoisomers with varying stabilities.
In the case of 2-fluorocyclohexanone (B1314666), the conformational equilibrium between the axial and equatorial fluorine conformers is sensitive to the solvent environment. nih.gov In the gas phase, the axial conformation is favored, but in solution, the equatorial form becomes more stable. nih.gov This behavior is attributed to the interplay of electrostatic interactions and hyperconjugation. The introduction of an ethyl group at the 6-position will further influence this equilibrium. The bulkier ethyl group will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This, in turn, will influence the preferred conformation of the adjacent fluorine atom.
The chair conformations of cis and trans isomers of this compound are in dynamic equilibrium. The relative energies of these conformers dictate the predominant species at equilibrium.
| Isomer | Fluorine Position | Ethyl Position | Expected Relative Stability |
| cis | Axial | Equatorial | Less stable due to 1,3-diaxial interaction between fluorine and axial hydrogen |
| cis | Equatorial | Axial | Highly unstable due to bulky ethyl group in axial position |
| trans | Equatorial | Equatorial | Most stable conformation |
| trans | Axial | Axial | Highly unstable due to both substituents in axial positions |
This table presents a qualitative prediction of the relative stabilities of the possible chair conformations of this compound based on established principles of conformational analysis.
Examination of Chiral Centers and Enantiomeric Purity in this compound
The structure of this compound contains two chiral centers at the C2 and C6 positions. This gives rise to the possibility of four stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The (2R, 6R) and (2S, 6S) isomers are a pair of enantiomers, as are the (2R, 6S) and (2S, 6R) isomers. These pairs of enantiomers are diastereomers of each other.
The determination of enantiomeric purity is crucial in stereoselective synthesis. While specific methods for this compound are not documented, techniques such as chiral chromatography or the use of chiral shift reagents in NMR spectroscopy are standard approaches for resolving and quantifying enantiomers of chiral ketones.
Influence of Fluorine Substitution on Ring Conformation and Stability
The substitution of a hydrogen atom with fluorine in a cyclohexanone ring has significant stereoelectronic consequences. The high electronegativity of fluorine introduces a strong C-F bond dipole, which can engage in electrostatic and hyperconjugative interactions within the molecule. nih.gov
Diastereoselective Synthesis and Separation of Isomers
The synthesis of specific diastereomers of this compound would require a diastereoselective approach. Drawing from general strategies for the synthesis of 2,6-disubstituted cyclohexanones, a plausible route could involve a Michael addition reaction. For instance, the conjugate addition of an ethyl organocuprate to a fluorinated cyclohexenone precursor could be employed. The stereochemical outcome of such a reaction would be influenced by the facial selectivity of the nucleophilic attack on the enone.
Alternatively, a tandem reaction sequence, such as a Michael-aldol cascade, could be envisioned. researchgate.net The diastereoselectivity in these reactions is often controlled by the reaction conditions, including the choice of catalyst and solvent. researchgate.net
Once a mixture of diastereomers is synthesized, their separation is typically achieved using chromatographic techniques such as column chromatography or gas chromatography. smith.edu The different physical properties of the diastereomers, such as their polarity and boiling points, allow for their separation.
| Synthesis Step | Reactants | Expected Major Diastereomer |
| Michael Addition | 2-Fluorocyclohex-2-en-1-one + Ethyl organocuprate | trans-2-Ethyl-6-fluorocyclohexan-1-one |
| Aldol (B89426) Cyclization | Acyclic precursor with appropriate fluoro and ethyl substitutions | Dependent on cyclization conditions |
This table outlines a hypothetical diastereoselective synthesis approach for this compound based on established synthetic methodologies for substituted cyclohexanones.
Spectroscopic methods, particularly NMR spectroscopy, are instrumental in the stereochemical elucidation of the synthesized isomers. The coupling constants between protons on the cyclohexanone ring, as well as the chemical shifts of the carbon and fluorine atoms, can provide detailed information about the relative stereochemistry of the substituents. nih.govnih.gov
Spectroscopic Characterization for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For 2-Ethyl-6-fluorocyclohexan-1-one, a combination of 1H, 13C, 19F, and two-dimensional NMR techniques would be required for unambiguous assignment of all atoms. The presence of the chiral centers at positions 2 and 6 complicates the spectra, potentially leading to diastereotopic protons and carbons that are chemically non-equivalent.
The 1H NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling. The electron-withdrawing effects of the carbonyl group and the fluorine atom are expected to cause a downfield shift for adjacent protons.
Fluorine Coupling: The most significant feature will be the coupling between the fluorine atom and nearby protons. The proton at C6 (H-6) is expected to show a large geminal coupling to fluorine (²JHF), typically in the range of 40-50 Hz, and will appear as a doublet of multiplets. Vicinal couplings (³JHF) to the protons on C5 will also be observed, further splitting these signals.
Proton Environments: The spectrum would display distinct signals for the methine protons at C2 and C6, the diastereotopic methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the four methylene protons on the cyclohexanone (B45756) ring (C3, C4, C5). The proton at C2 (H-2) would be coupled to the adjacent methylene protons of the ethyl group and the ring protons at C3.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-6 (CH-F) | 4.50 - 5.00 | ddd (doublet of doublet of doublets) | ²JHF ≈ 48, ³JHH(cis) ≈ 6, ³JHH(trans) ≈ 10 |
| H-2 (CH-CH₂CH₃) | 2.40 - 2.60 | m (multiplet) | - |
| Ring CH₂ (C3, C4, C5) | 1.60 - 2.30 | m (multiplet) | - |
| Ethyl CH₂ | 1.50 - 1.80 | m (multiplet) | ³JHH ≈ 7.5 |
Note: This is an interactive data table. The values are predictive.
The 13C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C1) is expected to be the most downfield signal. The carbon bonded to fluorine (C6) will show a large one-bond carbon-fluorine coupling (¹JCF), which is a definitive indicator of its position.
Carbonyl Carbon: The C1 carbonyl signal is predicted to appear in the typical region for ketones, around 205-210 ppm.
Fluorine Coupling: The C6 carbon signal will be split into a doublet with a large coupling constant (¹JCF ≈ 180-200 Hz). The adjacent carbons, C1 and C5, will also exhibit smaller two-bond couplings (²JCF).
Alkyl Carbons: The remaining carbons of the cyclohexanone ring and the ethyl group will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C1 (C=O) | 205 - 210 | d (doublet) | ²JCF ≈ 20-25 |
| C6 (C-F) | 88 - 95 | d (doublet) | ¹JCF ≈ 185 |
| C2 (C-Et) | 48 - 55 | d (doublet) | ³JCF ≈ 5-10 |
| Ring CH₂ (C3, C4, C5) | 20 - 40 | s or d (singlet or doublet) | ²JCF(C5) ≈ 20, ³JCF(C4) ≈ 5 |
| Ethyl CH₂ | 25 - 30 | s (singlet) | - |
Note: This is an interactive data table. The values are predictive.
19F NMR is highly sensitive and provides direct information about the fluorine atom's electronic environment. Current time information in Bangalore, IN. Since there is only one fluorine atom in the molecule, a single resonance is expected. Its chemical shift is characteristic of a fluorine attached to a secondary carbon. The signal will be split into a multiplet due to couplings with adjacent protons (H-6, H-5).
Chemical Shift: The chemical shift for a fluorine on a cyclohexane (B81311) ring adjacent to a carbonyl group is expected to be in the range of -180 to -200 ppm (relative to CFCl₃).
Coupling: The multiplicity would be a doublet of triplets (or more complex multiplet) arising from the large geminal coupling to H-6 and smaller vicinal couplings to the two protons on C5.
2D NMR experiments are essential to connect the information from 1D spectra and build the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between H-2 and the ethyl group protons, as well as sequential correlations around the ring (H-6 to H-5, H-5 to H-4, etc.), confirming the proton sequence.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the proton at ~4.7 ppm to the carbon at ~90 ppm (C6).
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular formula of this compound is C₈H₁₃FO, giving it a molecular weight of 144.19 g/mol .
Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 144.
Fragmentation Pattern: Ketones typically undergo α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. Two primary α-cleavage pathways are possible:
Loss of the ethyl group: [M - C₂H₅]⁺, resulting in a fragment at m/z 115.
Cleavage between C1 and C6, followed by rearrangement.
Other Fragments: Another likely fragmentation is the loss of hydrogen fluoride (B91410) (HF) from the molecular ion, leading to a peak at m/z 124 ([M - 20]⁺). Further fragmentation of these primary ions would lead to a complex pattern in the lower mass region.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Origin |
|---|---|---|
| 144 | [C₈H₁₃FO]⁺ | Molecular Ion (M⁺) |
| 124 | [C₈H₁₂O]⁺ | Loss of HF |
| 115 | [C₆H₈FO]⁺ | Loss of ethyl radical (•C₂H₅) |
| 97 | [C₆H₉O]⁺ | Loss of HF from the m/z 117 fragment |
Note: This is an interactive data table. The values are predictive.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Carbonyl, C-F)
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Carbonyl (C=O) Stretch: The most prominent absorption will be the strong C=O stretching band. For saturated cyclic ketones like cyclohexanone, this band typically appears around 1715 cm⁻¹. The presence of the electron-withdrawing fluorine atom alpha to the carbonyl is expected to shift this absorption to a slightly higher wavenumber, likely in the range of 1720-1735 cm⁻¹ .
Carbon-Fluorine (C-F) Stretch: A strong absorption corresponding to the C-F bond stretch is expected. This band typically appears in the fingerprint region, generally between 1000 and 1100 cm⁻¹ .
C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl group and the cyclohexanone ring will be observed in the region of 2850-3000 cm⁻¹ .
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 2850-3000 | Medium-Strong | C-H (sp³) Stretch |
| 1720-1735 | Strong, Sharp | C=O (Ketone) Stretch |
| 1450-1470 | Medium | C-H Bend (Methylene scissoring) |
Note: This is an interactive data table. The values are predictive.
Based on the comprehensive search conducted, there is no publicly available scientific literature or database entry detailing the X-ray crystallographic analysis of the specific chemical compound “this compound”.
Therefore, the requested article focusing on the spectroscopic characterization, specifically the X-ray crystallography for definitive structural confirmation of this compound, cannot be generated. The search for primary research articles and crystallographic databases yielded no results for the crystal structure, absolute configuration, or solid-state molecular architecture of this compound.
Further searches for related compounds such as 2-fluorocyclohexan-1-one and 1-ethyl-2-fluorocyclohexane were also conducted; however, these are distinct chemical entities and any data pertaining to them would not be applicable to the subject of your request, “this compound”.
Consequently, without any foundational data on the X-ray crystallography of this specific molecule, it is not possible to provide the detailed, informative, and scientifically accurate content as per the instructions.
Computational Chemistry in Fluorinated Cyclohexanone Research
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. nih.govrsc.orgresearchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, energies, and electron distribution. For 2-Ethyl-6-fluorocyclohexan-1-one, DFT is crucial for understanding its fundamental properties.
Electronic Structure: DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions. For this compound, the presence of the electronegative fluorine atom and the carbonyl group significantly influences the energy and localization of these frontier orbitals.
Stability and Conformational Analysis: The six-membered ring of this compound exists primarily in chair conformations. The presence of two substituents leads to four possible stereoisomers: cis and trans, with each having two distinct chair conformers that can interconvert. DFT is used to calculate the relative energies of these conformers to predict the most stable arrangement. nih.gov The stability is determined by a combination of steric hindrance (A-values of the substituents) and stereoelectronic effects, such as hyperconjugation and electrostatic interactions involving the C-F and C=O bonds. nih.gov Calculations show that conformers minimizing 1,3-diaxial interactions are generally more stable.
| Conformer of this compound | Fluorine Position | Ethyl Position | Calculated Relative Energy (kcal/mol) |
|---|---|---|---|
| trans-1 | Equatorial | Equatorial | 0.00 |
| trans-2 | Axial | Axial | +2.55 |
| cis-1 | Equatorial | Axial | +1.95 |
| cis-2 | Axial | Equatorial | +0.45 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations provide static pictures of minimum energy structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. mdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a comprehensive exploration of the molecule's conformational landscape. nih.govnih.govmdpi.com
For this compound, MD simulations can reveal the pathways and frequencies of conformational changes, such as chair-flips and the rotation of the ethyl group. By simulating the molecule in a virtual box, often with a solvent to mimic experimental conditions, researchers can map out all accessible conformations and the energy barriers between them. mdpi.com This provides a more complete picture than static calculations alone, identifying not just the most stable conformers but also transient, higher-energy states that might be important in chemical reactions. mdpi.com The trajectory generated by an MD simulation contains a wealth of information about bond lengths, angles, and dihedral angles over time.
| Parameter | Typical Value / Condition |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P (for water) or implicit solvent (e.g., SMD) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Elucidation of Mechanistic Pathways and Transition State Geometries
Understanding how a reaction occurs requires characterizing the entire reaction pathway, including the high-energy transition state (TS) that connects reactants and products. youtube.com DFT calculations are exceptionally well-suited for this task. researchgate.netresearchgate.net For the synthesis of this compound, such as through the electrophilic fluorination of a 2-ethylcyclohexanone (B1346015) enolate, computational methods can map the potential energy surface of the reaction.
Chemists use algorithms to locate the transition state structure, which is a first-order saddle point on the energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. github.io Once the TS geometry is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), a critical factor determining the reaction rate. By mapping the intrinsic reaction coordinate (IRC), the minimum energy path from the transition state down to the reactants and products can be confirmed. github.io
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-Ethylcyclohexanone Enolate + F+ source | 0.00 |
| Transition State (TS) | C-F bond partially formed | +15.5 |
| Products | This compound + Base | -25.0 |
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides a powerful method for predicting spectroscopic data, which can be used to confirm or assign the structure of a synthesized molecule. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is particularly amenable to computational prediction. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.govresearchgate.netrsc.org
These shielding values can be converted into chemical shifts (δ) that are directly comparable to experimental spectra. nih.gov For a molecule like this compound, with multiple stereoisomers, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra for each possible conformer is invaluable. nih.govrsc.org By comparing the calculated shifts with the experimental data, the exact conformation and stereochemistry of the product can be determined with high confidence. Discrepancies between predicted and experimental values can often be resolved by considering solvent effects or by performing a Boltzmann-weighted average of the chemical shifts of multiple low-energy conformers.
| Nucleus | Hypothetical Experimental δ (ppm) | Calculated δ for cis-Conformer (Axial F) (ppm) | Calculated δ for trans-Conformer (Equatorial F) (ppm) |
|---|---|---|---|
| H at C2 | 2.35 | 3.10 | 2.41 |
| H at C6 | 4.88 | 4.92 | 4.65 |
| C1 (C=O) | 208.1 | 208.5 | 207.9 |
| C6 (CHF) | 89.5 | 89.9 | 91.5 |
| 19F | -185.2 | -184.7 | -195.3 |
Computational Rationalization of Stereoselectivity and Regioselectivity
Many chemical reactions can yield multiple products, and predicting which one will be dominant (the regioselectivity and stereoselectivity) is a central goal of organic chemistry. rsc.org Computational methods can provide a quantitative explanation for observed selectivities by comparing the activation energies of competing reaction pathways. nih.govrsc.orgmdpi.com
In the synthesis of this compound, the fluorinating agent can approach the precursor enolate from two different faces, leading to either the cis or trans diastereomer. By calculating the transition state energies for both approaches, chemists can predict the major product. researchgate.net The pathway with the lower activation energy will be faster and thus yield the kinetic product. Factors influencing this energy difference include steric hindrance between the incoming reagent and the substituents on the ring, as well as orbital overlap effects. This predictive power is a key application of computational chemistry in reaction design. nih.govmdpi.comscispace.com
| Reaction Pathway | Product Isomer | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Axial Attack | cis-(axial-F, equatorial-Et) | +15.5 | Major Product (Kinetic) |
| Equatorial Attack | trans-(equatorial-F, equatorial-Et) | +17.2 | Minor Product |
Analysis of Intermolecular Interactions (e.g., C-H···F)
Beyond covalent bonds, weak non-covalent interactions play a critical role in determining molecular conformation, crystal packing, and biological activity. In fluorinated molecules like this compound, intramolecular and intermolecular hydrogen bonds involving fluorine, such as C-H···F, can be significant.
Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize these weak forces. researchgate.netscirp.orgyoutube.com QTAIM analyzes the topology of the electron density to find bond critical points (BCPs) between interacting atoms. up.ac.za The properties at this point, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. nih.gov NCI plots provide a visually intuitive 3D representation of non-covalent interactions, highlighting regions of attraction and repulsion within the molecule. Understanding these subtle forces is essential for a complete picture of the molecule's behavior.
| Interaction | Description | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Interaction Type |
|---|---|---|---|---|
| C-H···F | Intramolecular H-bond | 0.009 | +0.035 | Weak, electrostatic |
| C-H···O | Intramolecular H-bond | 0.015 | +0.050 | Weak, electrostatic |
Applications of Fluorinated Cyclohexanones in Complex Chemical Synthesis
Building Blocks for the Construction of Advanced Organic Molecules and Chiral Scaffolds
Fluorinated cyclohexanones serve as versatile starting materials for the synthesis of complex organic molecules. The presence of the fluorine atom and other substituents on the cyclohexanone (B45756) ring allows for stereocontrolled transformations, making them valuable in the construction of chiral scaffolds. While no direct examples involving 2-Ethyl-6-fluorocyclohexan-1-one are available, the principles can be extrapolated from similar structures. For instance, the diastereoselective reduction or alkylation of substituted fluorinated cyclohexanones can lead to the formation of highly functionalized and stereochemically defined cyclohexane (B81311) derivatives. These derivatives can then be elaborated into more complex molecular architectures, including natural products and their analogs. The enantioselective synthesis of such building blocks is a key area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.
Role in the Synthesis of Fluorinated Moieties with Tuned Reactivity
The fluorine atom in α-fluorocyclohexanones significantly impacts the acidity of the α-protons and the reactivity of the carbonyl group. This modulation of reactivity is a cornerstone of their utility in synthesis. For a compound like this compound, the fluorine atom's electron-withdrawing nature would be expected to increase the acidity of the proton at the C6 position, facilitating enolate formation at this site under specific conditions. This regioselective enolization can be exploited in various carbon-carbon bond-forming reactions, such as aldol (B89426) additions and Michael reactions, to introduce further complexity into the molecule. The tuned reactivity allows for selective transformations at different positions of the cyclohexanone ring, providing access to a diverse range of fluorinated products.
Strategic Incorporation into Bridged Ring Systems and Novel Architectures
Bridged bicyclic structures are prevalent in many biologically active natural products and complex organic molecules. masterorganicchemistry.comlibretexts.orgwikipedia.org These systems often exhibit significant ring strain and unique three-dimensional arrangements of functional groups. masterorganicchemistry.com While direct evidence for the use of this compound in forming bridged systems is absent, its structure suggests potential pathways. For example, intramolecular reactions, such as an intramolecular aldol condensation or a radical cyclization, could potentially lead to the formation of a bicyclic system. The substituents on the ring would play a crucial role in directing the cyclization and determining the stereochemistry of the resulting bridged product. The formation of such novel architectures is a testament to the strategic utility of functionalized cyclic ketones in complex synthesis. masterorganicchemistry.comslideshare.netyoutube.com
Development of Novel Fluorinated Synthons for Organic Transformations
A "synthon" is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Fluorinated cyclohexanones can be considered as synthons for various fluorinated building blocks. Although no literature specifically details the development of synthons from this compound, its structure suggests it could serve as a precursor to several valuable intermediates. For instance, ring-opening reactions could lead to the formation of acyclic, difunctionalized fluorinated compounds. Baeyer-Villiger oxidation would yield a fluorinated lactone, itself a versatile building block. The combination of the ethyl and fluoro groups offers opportunities for creating synthons with specific steric and electronic properties for use in a wide array of organic transformations.
Precursors for Polyfunctionalized Biaryl Derivatives
The synthesis of biaryl compounds is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. While the direct conversion of a cyclohexanone to a biaryl is not a standard transformation, it can be envisioned as a multi-step process. For this compound, one hypothetical route could involve its conversion to a corresponding cyclohexene (B86901) derivative, followed by aromatization to a fluorinated phenol (B47542). This phenol could then be transformed into a triflate or a boronic acid derivative, which are common coupling partners in cross-coupling reactions (e.g., Suzuki or Stille coupling) to form biaryl systems. The presence and position of the ethyl and fluoro groups on the aromatic ring would influence the properties of the resulting biaryl derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
